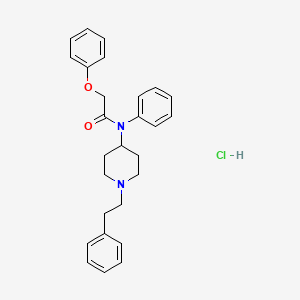
N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetyl fentanyl (hydrochloride) is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. It is an analytical reference standard used primarily in research and forensic applications. The compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxyacetyl fentanyl (hydrochloride) involves multiple steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine. This intermediate is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to yield 4-anilino-N-phenethylpiperidine. Finally, this compound is reacted with phenoxyacetyl chloride to produce phenoxyacetyl fentanyl, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for phenoxyacetyl fentanyl (hydrochloride) are similar to those used for other fentanyl analogs. These methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The final product is often purified by crystallization and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Phenoxyacetyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenoxyacetyl fentanyl derivatives with additional oxygen-containing groups, while reduction reactions may yield simpler analogs with fewer functional groups .
Scientific Research Applications
Phenoxyacetyl fentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: Researchers study its interactions with opioid receptors to understand its pharmacological properties.
Medicine: Although not used clinically, it helps in the development of new analgesics and the study of opioid receptor mechanisms.
Industry: It is used in forensic toxicology to identify and quantify fentanyl analogs in biological samples
Mechanism of Action
Phenoxyacetyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade ultimately results in analgesic effects and other opioid-related outcomes. The compound’s high affinity for opioid receptors contributes to its potency and potential for abuse .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetyl fentanyl (hydrochloride) is part of a broader class of fentanyl analogs, including:
Fentanyl: The parent compound, widely used as a potent analgesic.
4-Phenyl fentanyl: Another analog with similar structural features.
2-Fluoroacetyl fentanyl: A fluorinated analog with distinct pharmacological properties
Uniqueness
Phenoxyacetyl fentanyl (hydrochloride) is unique due to its specific phenoxyacetyl group, which influences its pharmacokinetics and receptor binding profile. This structural variation can result in different potency, duration of action, and side effect profiles compared to other fentanyl analogs .
Properties
CAS No. |
2749299-63-4 |
|---|---|
Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-phenoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c30-27(22-31-26-14-8-3-9-15-26)29(24-12-6-2-7-13-24)25-17-20-28(21-18-25)19-16-23-10-4-1-5-11-23;/h1-15,25H,16-22H2;1H |
InChI Key |
LZSLSWPIDNHECV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















